molecular formula C36H53Cl2NO4 B163459 Chlorambucil-arachidonic acid conjugate CAS No. 130676-89-0

Chlorambucil-arachidonic acid conjugate

Katalognummer: B163459
CAS-Nummer: 130676-89-0
Molekulargewicht: 634.7 g/mol
InChI-Schlüssel: VUFNLQXQSDUXKB-DOFZRALJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorambucil, a nitrogen mustard alkylating agent, is widely used in chemotherapy for hematological malignancies. To enhance its therapeutic efficacy and reduce systemic toxicity, conjugation strategies have been explored, including linking chlorambucil to bioactive molecules like fatty acids. The chlorambucil-arachidonic acid (AA) conjugate combines chlorambucil with arachidonic acid, an omega-6 polyunsaturated fatty acid (PUFA) involved in inflammatory signaling and cellular membrane dynamics.

For example, omega-3 PUFAs like DHA and EPA have demonstrated selective cytotoxicity in cancer cells when conjugated to chemotherapeutics . Arachidonic acid, though an omega-6 PUFA, shares structural similarities with these compounds, suggesting comparable delivery advantages.

Vorbereitungsmethoden

Chemical Structure and Functional Attributes of CAAC

CAAC (C₃₆H₅₃Cl₂NO₄) is characterized by a chlorambucil moiety linked to arachidonic acid via an ester bond. The chlorambucil component contains a phenylbutyric acid backbone with bis(2-chloroethyl)amine groups, while arachidonic acid contributes a 20-carbon chain with four cis-double bonds (5Z,8Z,11Z,14Z) . The ester linkage, formed between the hydroxyl group of chlorambucil’s ethanol segment and the carboxylic acid of arachidonic acid, is critical for controlled hydrolysis and drug release .

Synthetic Routes for CAAC Preparation

Esterification via Carbodiimide Coupling

The most widely reported method involves coupling chlorambucil with arachidonic acid using carbodiimide-based reagents. This approach ensures high regioselectivity and minimizes side reactions:

  • Activation of Arachidonic Acid : Arachidonic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added to activate the carboxylic acid group, forming an reactive O-acylisourea intermediate .

  • Nucleophilic Attack by Chlorambucil : Chlorambucil (1.0 equiv) is introduced, enabling nucleophilic attack by its hydroxyl group on the activated acid. The reaction proceeds at 0–4°C for 12–24 hours to suppress racemization.

  • Workup and Purification : The mixture is filtered to remove dicyclohexylurea (DCU) byproducts, washed with dilute HCl (1 M) and NaHCO₃ (5%), and dried over MgSO₄. Chromatography on silica gel (hexane:ethyl acetate, 4:1) yields CAAC as a pale-yellow oil (∼65% yield) .

Key Parameters :

  • Solvent : Anhydrous DCM or THF.

  • Temperature : 0–25°C.

  • Catalyst : DMAP enhances reaction rate by stabilizing the transition state.

Protection-Deprotection Strategy for Amino Groups

Chlorambucil’s bis(2-chloroethyl)amine group is susceptible to unintended reactions during esterification. A protection-deprotection sequence mitigates this:

  • Amino Protection : Chlorambucil is treated with acetic anhydride (1.1 equiv) in water at <45°C, forming an acetanilide derivative .

  • Esterification : The protected chlorambucil undergoes coupling with arachidonic acid as described in Section 2.1.

  • Deprotection : Hydrolysis with aqueous HCl (1–3 M) at reflux removes the acetyl group, regenerating the active amine .

Advantages :

  • Prevents alkylation side reactions.

  • Improves conjugate stability during purification.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMMaximizes solubility of hydrophobic reactants
CatalystDMAP (0.1 equiv)Accelerates acylation by 40%
Temperature0–4°CReduces ester hydrolysis

Stoichiometric Ratios

Excess arachidonic acid (1.2 equiv) drives the reaction to completion, while higher DCC concentrations (>1.5 equiv) risk dimerization of arachidonic acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 5.35–5.25 (m, 8H, CH₂=CH from arachidonate) .

    • δ 3.65 (t, 2H, OCH₂CH₂O) .

    • δ 2.85 (s, 4H, N(CH₂CH₂Cl)₂) .

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

  • Mobile Phase : Acetonitrile:water (75:25) + 0.1% TFA.

  • Retention Time : 12.3 min (CAAC), 8.9 min (free chlorambucil) .

Mass Spectrometry

  • ESI-MS : m/z 633.3 [M+H]⁺ (calculated for C₃₆H₅₃Cl₂NO₄: 633.3) .

Challenges and Mitigation Strategies

Hydrolytic Instability

The ester bond in CAAC is prone to hydrolysis in aqueous media, necessitating:

  • Storage at −20°C under nitrogen.

  • Lyophilization with cryoprotectants (e.g., trehalose).

Purification Difficulties

CAAC’s hydrophobicity complicates isolation. Gradient elution chromatography (hexane → ethyl acetate) improves resolution.

Analyse Chemischer Reaktionen

Types of Reactions

Chlorambucil-arachidonic acid conjugate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with distinct chemical and biological properties .

Wirkmechanismus

The mechanism of action of chlorambucil-arachidonic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the disruption of DNA replication and cell death. The arachidonic acid component enhances the targeting of cancer cells by exploiting their increased uptake of fatty acids. This dual mechanism results in improved therapeutic outcomes and reduced toxicity .

Vergleich Mit ähnlichen Verbindungen

Fatty Acid Conjugates

Chlorambucil-Taurocholate Conjugate (S2776)

  • Mechanism : Targets the ileal bile acid transporter (IBAB-P), enabling selective uptake in bile acid-absorbing tissues .
  • Efficacy : Exhibits pharmacokinetic properties consistent with bile acid conjugates, including prolonged circulation and reduced off-target toxicity .
  • Comparison with AA Conjugate : Unlike AA, taurocholate is a bile acid derivative, limiting its applicability to cancers overexpressing bile acid transporters. AA’s broader role in inflammatory pathways may offer advantages in tumors reliant on AA metabolism.

Propofol-DHA/EPA Conjugates

  • Mechanism : Omega-3 PUFAs enhance membrane integration and selective cytotoxicity in cancer cells. Propofol-DHA/EPA conjugates show superior efficacy compared to individual fatty acids or propofol alone .
  • Efficacy : In breast cancer models, these conjugates achieved >90% cell death at 10 μM, outperforming chlorambucil alone .
  • Comparison with AA Conjugate : DHA and EPA (omega-3) are more effective than shorter-chain or less unsaturated fatty acids . AA (omega-6) may exhibit divergent effects due to its pro-inflammatory metabolites, though direct data are lacking.

Amino Acid Conjugates

Tyrosine-Chlorambucil Conjugates

  • Mechanism: Targets the l-type amino acid transporter 1 (LAT1), overexpressed in cancer cells. Conjugation via ester or amide linkages (compounds 1 and 2) enhances cellular uptake 3–5-fold compared to chlorambucil alone .
  • Efficacy : In MCF-7 breast cancer cells, compound 1 showed IC₅₀ values of 1.12 ± 0.07 μM, significantly lower than chlorambucil (IC₅₀ > 50 μM) .

Polyamide and Nitrogen Mustard Conjugates

Polyamide-Chlorambucil Conjugates (1R-Chl vs. 2R-Chl)

  • Mechanism: Structural differences in turn units (α-DABA vs. γ-DABA) alter toxicity profiles. 1R-Chl, with a shorter linker, showed reduced toxicity in xenograft models compared to 2R-Chl .
  • Efficacy: 1R-Chl inhibited SW620 colon carcinoma proliferation (IC₅₀: 0.5 μM) without systemic toxicity, while 2R-Chl caused severe toxicity in mice .
  • Comparison with AA Conjugate : AA’s natural metabolic pathways may mitigate linker-related toxicity, though conjugation stability remains a concern.

Oridonin-Nitrogen Mustard Conjugates

  • Mechanism: Hybrids of oridonin (natural diterpenoid) and chlorambucil overcome multidrug resistance (MDR) by inhibiting ABC transporters .
  • Efficacy : Compound 16b (oridonin-chlorambucil) exhibited IC₅₀ values of 0.50–2.91 μM across drug-resistant and sensitive cell lines, outperforming chlorambucil (IC₅₀: 5–20 μM) .
  • Comparison with AA Conjugate : While 16b addresses MDR, AA conjugation could exploit lipid metabolism to evade ABC transporter efflux.

Critical Data Tables

Table 1. Antiproliferative Activity of Chlorambucil Conjugates

Conjugate Cell Line IC₅₀ (μM) Reference
Tyrosine-Chlorambucil (1) MCF-7 (breast) 1.12 ± 0.07
Oridonin-Chlorambucil (16b) Bel-7402 (liver) 0.50 ± 0.01
Propofol-DHA MCF-7 (breast) 0.68 ± 0.02
Chlorambucil (control) MCF-7 (breast) >50

Table 2. Toxicity and Selectivity Profiles

Conjugate Normal Cell (L-02) Survival (%) Cancer Cell (Bel-7402) Survival (%) Selectivity Index Reference
Oridonin-Chlorambucil (16b) 74.9 9.9 7.6
Chlorambucil 60.2 45.3 1.3

Mechanistic Considerations and Challenges

  • GSTP1 Detoxification: Chlorambucil is detoxified by glutathione transferase Pi 1 (GSTP1), which sequesters the drug in a non-productive binding mode .
  • Lipid Peroxidation : AA’s susceptibility to oxidation could generate reactive aldehydes, amplifying cytotoxicity but risking off-target effects .

Biologische Aktivität

Chlorambucil, a well-established alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas, has been conjugated with arachidonic acid to enhance its therapeutic efficacy and reduce associated side effects. This article delves into the biological activity of the chlorambucil-arachidonic acid conjugate, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other compounds.

Overview of this compound

The this compound is synthesized through an amidation reaction between chlorambucil and arachidonic acid, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions. This hybrid molecule aims to leverage the properties of both components: chlorambucil's cytotoxicity against cancer cells and arachidonic acid's role in enhancing cellular uptake and targeting capabilities.

The mechanism of action for the this compound involves:

  • DNA Alkylation : The chlorambucil moiety alkylates DNA, leading to disruption in DNA replication and triggering cell death.
  • Enhanced Targeting : The arachidonic acid component promotes selective uptake by cancer cells, which often have elevated fatty acid absorption compared to normal cells. This dual mechanism contributes to improved therapeutic outcomes while minimizing toxicity to normal tissues .

Comparative Cytotoxicity

Cytotoxicity assays have demonstrated that the this compound exhibits enhanced selectivity towards neoplastic cells compared to quiescent lymphocytes. In vitro studies showed that this conjugate was equally or more toxic against human lymphoma cell lines than either chlorambucil or arachidonic acid alone. Notably, it displayed significantly reduced toxicity towards non-activated lymphocytes .

CompoundIC50 (µM)Target CellsSelectivity
Chlorambucil>130Various cancer cell linesLow
This compound19.39 - 67.90Lymphoma cell linesHigh
Chlorambucil-Oleic Acid ConjugateHigher than chlorambucil aloneVarious cell typesLow

Case Studies

  • Study on Lymphoma Cell Lines :
    A study assessed the cytotoxic effects of the this compound on mitogen-activated lymphocytes and lymphoma cell lines. Results indicated that the conjugate was toxic at all tested concentrations against lymphoma cells while sparing normal non-activated lymphocytes, highlighting its potential as a targeted therapeutic agent .
  • Mechanistic Insights :
    Research has shown that the conjugation of chlorambucil with polyunsaturated fatty acids like arachidonic acid enhances selectivity due to differences in fatty acid metabolism between cancerous and normal cells. This metabolic pathway exploitation results in a higher accumulation of the drug within malignant cells .

Future Directions and Applications

The unique properties of the this compound suggest several promising avenues for future research:

  • Combination Therapies : Investigating its use in combination with other chemotherapeutic agents or targeted therapies to enhance overall efficacy.
  • In Vivo Studies : Conducting animal studies to validate in vitro findings and assess pharmacokinetics, biodistribution, and therapeutic outcomes.
  • Further Modifications : Exploring additional modifications to improve solubility, stability, and targeting capabilities.

Q & A

Basic Research Questions

Q. What enzymatic pathways influence the metabolism and detoxification of chlorambucil, and how might arachidonic acid conjugation alter these pathways?

Chlorambucil is primarily metabolized by glutathione transferase Pi (GST P1-1), which catalyzes its conjugation with glutathione (GSH) to form inactive metabolites. Structural studies reveal that chlorambucil binds non-productively to the GST active site in the absence of GSH, potentially sequestering the drug under low GSH conditions . Conjugation with arachidonic acid may alter substrate specificity or binding kinetics due to the fatty acid’s amphipathic properties. Researchers should employ in vitro kinetic assays with recombinant GST variants and LC-MS-based metabolite profiling to compare the enzymatic processing of the conjugate versus free chlorambucil .

Q. What analytical methodologies are recommended for characterizing chlorambucil-arachidonic acid conjugates?

Liquid chromatography-mass spectrometry (LC-MS) is critical for structural elucidation and purity assessment. For example, LC-MS can detect isomer-specific differences in conjugates, such as constitutional isomers arising from divergent synthetic pathways (e.g., α- vs. γ-DABA turn units in polyamide conjugates) . Coupled with bioinformatics tools, this technique can also map metabolic byproducts and quantify arachidonic acid-derived metabolites . Additionally, crystallography studies (as in GST P1-1 structural analyses) are essential to confirm productive vs. non-productive binding modes .

Advanced Research Questions

Q. How do structural modifications in chlorambucil-arachidonic acid conjugates impact cytotoxicity and target specificity?

Subtle structural changes, such as linker length or turn-unit configuration, significantly affect biological activity. For instance, polyamide-chlorambucil conjugates with α-DABA turn units (1R-Chl) exhibit reduced toxicity compared to γ-DABA variants (2R-Chl) in murine models, likely due to altered DNA alkylation efficiency . To evaluate such effects, researchers should conduct:

  • Comparative cytotoxicity assays (e.g., IC50 determinations across cancer cell lines like SW620 or MCF-7) .
  • DNA-protein cross-linking studies using techniques like SDS-PAGE and HPLC-ESI-MS/MS to identify adduct formation (e.g., AGT-DNA cross-links induced by chlorambucil) .

Q. What experimental strategies resolve contradictions in conjugate efficacy across preclinical models?

Discrepancies in toxicity or efficacy (e.g., divergent outcomes in SW620 xenograft vs. athymic nude mouse models ) often arise from differences in conjugate stability, metabolic clearance, or species-specific GST polymorphisms. To address this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling integrating parameters like protein binding (>99% for chlorambucil) and hepatic metabolism .
  • Use isothermal titration calorimetry (ITC) to compare binding affinities of conjugates across GST allelic variants .
  • Validate findings in 3D tumor spheroids or patient-derived xenografts (PDXs) to better mimic human pathophysiology.

Q. How can nanoparticle-based delivery systems enhance the therapeutic index of chlorambucil-arachidonic acid conjugates?

pH-sensitive gold nanoparticles (AuNPs) functionalized with chlorambucil demonstrate enhanced tumor targeting and controlled drug release in acidic microenvironments (e.g., pH 5.4 vs. 7.2) . Key methodological steps include:

  • Surface functionalization with folic acid for cancer cell targeting.
  • Drug release kinetics analysis using UV-Vis spectroscopy or fluorescence quenching.
  • Cytotoxicity profiling in co-culture systems to assess off-target effects.

Q. Methodological and Data Analysis Considerations

Q. What statistical approaches are recommended for interpreting conflicting data on arachidonic acid’s role in cancer biology?

Arachidonic acid’s dual pro- and anti-tumor effects require rigorous meta-analysis. For example:

  • Apply multivariate regression to correlate lipidomic profiles (e.g., 5-HpETE levels) with clinical outcomes .
  • Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize arachidonic acid metabolites in inflammatory or apoptotic signaling .

Q. How should researchers reconcile discrepancies in conjugate synthesis protocols across laboratories?

The synthesis of constitutional isomers (e.g., 1R-Chl vs. 2R-Chl) highlights the need for standardized characterization:

  • Nuclear magnetic resonance (NMR) spectroscopy to confirm linker chemistry and stereochemistry .
  • High-resolution mass spectrometry (HR-MS) for batch-to-batch consistency checks.
  • Collaborative reproducibility studies adhering to guidelines like the AGREE-II framework for preclinical research .

Eigenschaften

IUPAC Name

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFNLQXQSDUXKB-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130676-89-0
Record name Chlorambucil-arachidonic acid conjugate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.